molecular formula C15H15ClN4OS B11291344 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 898918-86-0

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11291344
CAS No.: 898918-86-0
M. Wt: 334.8 g/mol
InChI Key: OKPXLKBRVORABL-UHFFFAOYSA-N
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Description

This compound (CAS 898918-86-0) belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes a 2-chlorobenzylsulfanyl group at position 2, an ethyl group at position 6, and a methyl group at position 3. The compound has a molecular formula of C₁₅H₁₅ClN₄OS and a molecular weight of 334.8 g/mol (calculated).

Properties

CAS No.

898918-86-0

Molecular Formula

C15H15ClN4OS

Molecular Weight

334.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-6-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H15ClN4OS/c1-3-11-9(2)17-14-18-15(19-20(14)13(11)21)22-8-10-6-4-5-7-12(10)16/h4-7H,3,8H2,1-2H3,(H,17,18,19)

InChI Key

OKPXLKBRVORABL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)SCC3=CC=CC=C3Cl)C

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is then fused to the triazole ring through a series of condensation reactions.

    Substitution Reactions: The chlorobenzyl, ethyl, and methyl groups are introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain pathogens and cancer cells.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating infectious diseases and cancer.

    Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby preventing the growth of cancer cells or pathogens.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar triazolopyrimidinones:

Compound Name (CAS) Substituents (Positions) Molecular Formula Water Solubility (pH 7.4) Key Structural Differences
Target Compound (898918-86-0) 2-(2-Cl-benzylsulfanyl), 6-ethyl, 5-methyl C₁₅H₁₅ClN₄OS Not reported Reference compound
2-(Benzylsulfanyl)-6-ethyl-5-methyl (898924-43-1) 2-benzylsulfanyl, 6-ethyl, 5-methyl C₁₅H₁₆N₄OS 41.2 µg/mL Lacks Cl on benzyl group
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl (898915-91-8) 2-(4-Cl-benzylsulfanyl), 5-propyl C₁₅H₁₅ClN₄OS Not reported Cl at para position; propyl vs. methyl
2-Benzylsulfanyl-5-methyl-6-(3-methylbutyl) (896665-76-2) 2-benzylsulfanyl, 6-(3-methylbutyl) C₁₉H₂₃N₄OS Not reported Longer alkyl chain (3-methylbutyl) at C6

Key Observations :

  • Alkyl Chain Effects : Replacing the ethyl group (C6) with a 3-methylbutyl chain (896665-76-2) increases molecular weight and lipophilicity, which may affect pharmacokinetics .
  • Solubility Trends : The absence of chlorine in 898924-43-1 correlates with higher solubility (41.2 µg/mL), suggesting halogenation inversely impacts solubility .

Electrochemical and Crystallographic Behavior

  • Electrochemical Properties: The target compound’s 2-chlorobenzyl group may reduce electron density at the triazolopyrimidine core compared to S3-TP (), which contains a morpholinomethyl group. This could lower redox activity in voltammetric assays .
  • Crystal Packing : Analogues like Ethyl 7-chloromethyl-5-(2-chlorophenyl)-...carboxylate () exhibit π-π stacking interactions (centroid distances: 3.63–3.88 Å) between triazole and pyrimidine rings. The target compound’s 2-chlorobenzyl group may induce steric hindrance, altering packing efficiency .

Biological Activity

2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has attracted considerable attention for its potential biological activities. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines and exhibits a unique structure characterized by a triazole and pyrimidine ring system fused together with a sulfanyl group and a chlorobenzyl substituent. Its molecular formula is C13H14ClN5OS, and it is recognized for its promising applications in medicinal chemistry.

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves several key steps including the formation of the triazole and pyrimidine rings. The compound's structural uniqueness enhances its interaction with biological targets.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these activities suggest strong potential for therapeutic applications in oncology .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogenic bacteria. Similar compounds in the triazolo-pyrimidine class have shown effectiveness against bacterial strains, indicating that 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may possess comparable properties .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases. Inhibitors of AChE are valuable in treating conditions like Alzheimer's disease .

Case Studies

Several studies have investigated the biological activity of similar triazolo-pyrimidines:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that compounds structurally related to 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibited IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines. This indicates a strong potential for further development as anticancer agents .
  • Antimicrobial Activity : Another study highlighted the effectiveness of related compounds against pathogenic bacteria with significant inhibition zones observed in agar diffusion tests. This suggests that the target compound may also exhibit similar antimicrobial properties.

Comparative Analysis

The following table summarizes the biological activities of 2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one compared to other related compounds:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial ActivityEnzyme Inhibition
2-[(2-chlorobenzyl)sulfanyl]-6-ethyl-5-methyl...6.2 (HCT116), 43.4 (T47D)YesYes
Other Triazolo-PyrimidinesVariesYesYes

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